molecular formula C17H22N2O3 B6075670 1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol

1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol

Cat. No.: B6075670
M. Wt: 302.37 g/mol
InChI Key: XFQMSCCWOAQHFP-UHFFFAOYSA-N
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Description

1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a phenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol typically involves multi-step organic reactions. One common approach is the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form the oxazole ring . The phenyl group is introduced through a Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The morpholine moiety is often incorporated via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and safety. For example, the use of manganese dioxide in a packed reactor can facilitate the oxidative aromatization of oxazolines to oxazoles under flow conditions . This method minimizes the formation of by-products and allows for the scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, reduced phenyl derivatives, and modified morpholine compounds.

Mechanism of Action

The mechanism of action of 1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity to target proteins, while the morpholine moiety can influence the compound’s solubility and bioavailability . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Uniqueness: 1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol is unique due to its combination of an oxazole ring, a phenyl group, and a morpholine moiety. This structural arrangement provides the compound with distinct chemical and biological properties, making it a valuable tool in various research applications.

Properties

IUPAC Name

1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]-2-morpholin-4-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12-17(13(2)22-18-12)15-5-3-14(4-6-15)16(20)11-19-7-9-21-10-8-19/h3-6,16,20H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQMSCCWOAQHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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